2-Chloro-4-(3-formylphenyl)phenol
Overview
Description
2-Chloro-4-(3-formylphenyl)phenol is an organic compound with the molecular formula C13H9ClO2 It is a derivative of phenol, where the phenol ring is substituted with a chlorine atom and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-formylphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-chlorophenol, a formyl group can be introduced via a formylation reaction using reagents such as formic acid and a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method could be the use of a continuous flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-formylphenyl)phenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: 2-Chloro-4-(3-carboxyphenyl)phenol.
Reduction: 2-Chloro-4-(3-hydroxyphenyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-Chloro-4-(3-formylphenyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-formylphenyl)phenol involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorine atom can also participate in halogen bonding, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(3-hydroxyphenyl)phenol
- 2-Chloro-4-(3-carboxyphenyl)phenol
- 2-Chloro-4-(3-methylphenyl)phenol
Uniqueness
2-Chloro-4-(3-formylphenyl)phenol is unique due to the presence of both a chlorine atom and a formyl group on the phenol ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTJYZXJEKINNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653492 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1176562-05-2 | |
Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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